molecular formula C20H31N7O B6081282 N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-(1,2,4-triazol-1-yl)butanamide

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-(1,2,4-triazol-1-yl)butanamide

Cat. No.: B6081282
M. Wt: 385.5 g/mol
InChI Key: SIBGGMJSNXHLIV-UHFFFAOYSA-N
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Description

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-(1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a pyrimidine ring, a triazole ring, and an azocane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-(1,2,4-triazol-1-yl)butanamide typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by the introduction of the azocane moiety and the final coupling reactions. The general synthetic route can be summarized as follows:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is typically formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Introduction of the Azocane Moiety: The azocane moiety can be introduced through nucleophilic substitution reactions or ring-closing reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyrimidine, triazole, and azocane fragments through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-(1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-(1,2,4-triazol-1-yl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit biological activity against various diseases.

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-(1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-(1,2,4-triazol-1-yl)butanamide: can be compared with other heterocyclic compounds that contain similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activity and chemical reactivity compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-4-(1,2,4-triazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N7O/c1-16(24-19(28)9-8-12-27-15-21-14-23-27)18-13-22-20(25-17(18)2)26-10-6-4-3-5-7-11-26/h13-16H,3-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBGGMJSNXHLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)CCCN2C=NC=N2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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